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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-

state Nuclear Magnetic Resonance (ssNMR) analysis of ¹³C labeled glycine. Glycine, being the

simplest amino acid, serves as an excellent model system for establishing and calibrating

ssNMR experiments, which are pivotal for characterizing the structure and dynamics of

biomolecules and pharmaceutical compounds in the solid state.

Introduction
Solid-state NMR spectroscopy is a powerful, non-destructive technique used to obtain atomic-

level information about the structure, conformation, and dynamics of solid materials. For

pharmaceutical development, ssNMR is indispensable for characterizing active pharmaceutical

ingredients (APIs), excipients, and formulated drug products. It provides critical insights into

polymorphism, crystallinity, and intermolecular interactions. The use of isotopic labeling, such

as with ¹³C, significantly enhances the sensitivity and selectivity of ssNMR experiments,

allowing for the detailed investigation of specific molecular sites.

Glycine exists in different polymorphic forms (α, β, and γ), which can be distinguished by their

unique ¹³C chemical shifts in ssNMR spectra.[1][2] This makes ¹³C labeled glycine an ideal

standard for setting up and optimizing ssNMR experiments.
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Key Solid-State NMR Experiments for ¹³C Labeled
Glycine
Several ssNMR experiments are routinely employed to characterize ¹³C labeled glycine. The

most common include:

Cross-Polarization Magic Angle Spinning (CP-MAS): This is the most fundamental ssNMR

experiment for ¹³C analysis. It enhances the ¹³C signal by transferring polarization from the

abundant ¹H spins and removes anisotropic interactions by spinning the sample at the

"magic angle."[2][3]

Rotational Echo Double Resonance (REDOR): This experiment is used to measure

heteronuclear dipolar couplings, most commonly to determine internuclear distances

between a ¹³C nucleus and another nucleus like ¹⁵N.

Dipolar Chemical Shift (DIPSHIFT): This technique reintroduces the heteronuclear dipolar

coupling between ¹³C and neighboring protons (¹H) to probe local structure and dynamics.

Experimental Protocols
The following sections provide detailed protocols for the key ssNMR experiments on ¹³C

labeled glycine. The parameters provided are typical starting points and may require

optimization based on the specific instrument and sample.

Protocol 1: ¹³C Cross-Polarization Magic Angle Spinning
(CP-MAS)
Objective: To acquire a high-resolution ¹³C spectrum of solid glycine, allowing for the

identification of different carbon environments and polymorphic forms.

Methodology:

Sample Preparation:

Finely powder the ¹³C labeled glycine sample.
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Pack the sample into a zirconia rotor (typically 4 mm outer diameter). Ensure the packing

is uniform to maintain spinning stability.

Spectrometer Setup:

Insert the rotor into the MAS probe and place it in the magnet.

Tune and match the ¹H and ¹³C channels of the probe.

Set the magic angle precisely. The width and shape of the carbonyl signal in the glycine

spectrum are very sensitive to the magic angle setting.[4]

Experimental Parameters (based on a 300 MHz spectrometer):

¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width (typically 3-4 µs).

Magic Angle Spinning (MAS) Rate: 5 kHz.

Contact Time: 1.5 - 3 ms. This is the duration of the simultaneous ¹H and ¹³C pulses for

polarization transfer.

Recycle Delay: Set to 5 times the ¹H T₁ relaxation time to allow for full relaxation of the

proton spins between scans.

¹H Decoupling: Apply high-power ¹H decoupling during ¹³C signal acquisition to remove ¹H-

¹³C dipolar couplings.

Data Acquisition Time: 65 ms.

Data Acquisition and Processing:

Acquire the Free Induction Decay (FID).

Apply an exponential line broadening factor.

Perform a Fourier transform to obtain the frequency-domain spectrum.

Reference the spectrum using a known standard, such as the carbonyl peak of α-glycine

at 176.45 ppm.
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Fig. 1: Experimental workflow for a ¹³C CP-MAS ssNMR experiment.

Protocol 2: Rotational Echo Double Resonance (REDOR)
Objective: To measure the ¹³C-¹⁵N internuclear distance in a dually labeled glycine sample.

Methodology:

Sample Preparation:

Use a glycine sample isotopically labeled with both ¹³C at a specific position (e.g., Cα) and

¹⁵N.

Pack the sample into a zirconia rotor as described for CP-MAS.

Spectrometer Setup:

Tune and match the ¹H, ¹³C, and ¹⁵N channels of the probe.

Set the magic angle precisely.

Experimental Parameters:

The REDOR experiment is performed in two parts: one with ¹⁵N dephasing pulses (S) and

one without (S₀).

MAS Rate: A constant and stable spinning speed is crucial (e.g., 5-10 kHz).

¹³C Carrier Frequency: Set on or near the ¹³C resonance of interest.
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REDOR Pulses: A train of rotor-synchronized ¹⁵N 180° pulses is applied during the

evolution period in the 'S' experiment.

Evolution Time: The experiment is repeated for a series of evolution times (dephasing

times) to generate a REDOR dephasing curve.

Data Acquisition and Analysis:

For each evolution time, acquire the S and S₀ spectra.

Calculate the REDOR difference (ΔS = S₀ - S) or the normalized dephasing (ΔS/S₀).

Plot ΔS/S₀ as a function of the evolution time.

Fit the experimental dephasing curve to a theoretical model to extract the dipolar coupling

constant, which is then used to calculate the internuclear distance.
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Fig. 2: Logical flow for a REDOR experiment for distance measurement.

Protocol 3: Dipolar Chemical Shift (DIPSHIFT)
Objective: To measure the ¹H-¹³C dipolar coupling for the Cα-Hα bond in glycine, which

provides information on molecular motion and orientation.

Methodology:
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Sample Preparation:

Use a ¹³C labeled glycine sample.

Pack the sample into a zirconia rotor.

Spectrometer Setup:

Tune and match the ¹H and ¹³C channels.

Set the magic angle.

Experimental Parameters:

The DIPSHIFT experiment is a 2D experiment that correlates the isotropic ¹³C chemical

shift with the ¹H-¹³C dipolar coupling.

MAS Rate: A stable spinning speed is required.

¹H Decoupling: ¹H decoupling is turned off during the evolution time (t₁) to allow the ¹H-¹³C

dipolar coupling to evolve.

Evolution Time (t₁): The experiment is performed with an incremental evolution time to

map out the dipolar interaction.

Data Acquisition and Analysis:

Acquire a 2D dataset with the direct dimension (t₂) being the ¹³C chemical shift and the

indirect dimension (t₁) being the dipolar evolution.

Fourier transform the data in both dimensions.

Analyze the sideband patterns in the indirect dimension for each carbon resonance to

extract the dipolar coupling constant. This can be compared to theoretical values for a rigid

molecule to assess the degree of motional averaging.

Data Presentation
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The following tables summarize key quantitative data for ¹³C labeled glycine obtained from

ssNMR experiments.

Table 1: ¹³C Isotropic Chemical Shifts of Glycine Polymorphs

Polymorph
Carboxyl (C=O) Chemical
Shift (ppm)

Methylene (Cα) Chemical
Shift (ppm)

α-Glycine 176.45 43.4

γ-Glycine 174.48 43.4

β-Glycine Intermediate between α and γ ~43.4

Note: The chemical shifts can vary slightly depending on the reference and experimental

conditions. β-glycine is unstable and often converts to the α-form under MAS.

Table 2: Representative ¹³C-¹⁵N Internuclear Distances in Glycine from REDOR

Nuclei
Dipolar Coupling
(Hz)

Measured Distance
(Å)

Reference Distance
(X-ray) (Å)

¹³Cα - ¹⁵N ~793-900 1.496 ± 0.002 1.48

¹³C' (carboxyl) - ¹⁵N ~200 2.50 ± 0.02 N/A

Note: The measured distances are in excellent agreement with crystallographic data,

demonstrating the accuracy of the REDOR technique.

Table 3: ¹³C Chemical Shift Anisotropy (CSA) Tensor Principal Values for α-Glycine

Carbon Site δ₁₁ (ppm) δ₂₂ (ppm) δ₃₃ (ppm)

Carboxyl (C=O) 244.0 181.0 105.0

Methylene (Cα) 59.0 45.0 26.0
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Note: The principal values of the CSA tensor provide detailed information about the local

electronic environment and are sensitive to molecular conformation.

Conclusion
Solid-state NMR spectroscopy, particularly when combined with ¹³C isotopic labeling, provides

a wealth of information about the structure and dynamics of glycine. The protocols and data

presented here serve as a practical guide for researchers utilizing ssNMR for the

characterization of amino acids, peptides, proteins, and pharmaceutical solids. The well-

characterized nature of glycine makes it an invaluable tool for calibrating and optimizing

ssNMR experiments, ensuring high-quality data acquisition for more complex systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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